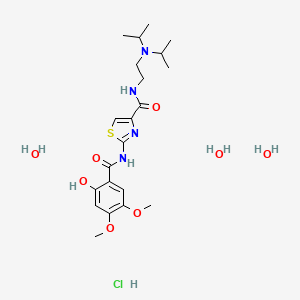

Acotiamide Hydrochloride

説明

ACOTIAMIDE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

structure in first source

See also: Acotiamide (has active moiety).

特性

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;trihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5S.ClH.3H2O/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;;;;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTDXIXCQCFGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37ClN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773092-05-0 | |

| Record name | Acotiamide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773092050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACOTIAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMW7447A9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acotiamide Hydrochloride: An In-depth Technical Guide on its Core Mechanism of Action on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acotiamide (B1238670) hydrochloride is a first-in-class prokinetic agent approved for the treatment of functional dyspepsia.[1][2] Its therapeutic efficacy is primarily attributed to a dual mechanism of action that enhances cholinergic neurotransmission in the upper gastrointestinal tract. Acotiamide acts as an inhibitor of acetylcholinesterase (AChE) and as an antagonist of presynaptic muscarinic M1 and M2 autoreceptors.[3][4] This synergistic action leads to an increased concentration of acetylcholine (B1216132) in the synaptic cleft, thereby promoting gastric motility and accommodation. This technical guide provides a comprehensive overview of the mechanism of action of Acotiamide, with a specific focus on its interaction with muscarinic receptors, supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Introduction

Functional dyspepsia (FD) is a common gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or bloating, in the absence of any organic disease.[2] A key pathophysiological component of FD is impaired gastric motility. Acotiamide (brand name Acofide) addresses this by modulating the cholinergic system, which plays a crucial role in regulating gastrointestinal function.[5] Unlike other prokinetic agents, Acotiamide exhibits low affinity for serotonin (B10506) and dopamine (B1211576) receptors, which may contribute to its favorable side-effect profile.[1][6]

Core Mechanism of Action

Acotiamide's prokinetic effects stem from two primary pharmacological actions:

-

Acetylcholinesterase (AChE) Inhibition: Acotiamide inhibits the enzyme acetylcholinesterase, which is responsible for the degradation of acetylcholine (ACh) in the synaptic cleft. This inhibition leads to an accumulation of ACh, prolonging its action on postsynaptic muscarinic receptors on smooth muscle cells, thereby enhancing gastric contractility and motility.[7][8]

-

Muscarinic M1 and M2 Autoreceptor Antagonism: On presynaptic cholinergic nerve terminals, M1 and M2 muscarinic receptors function as autoreceptors, providing a negative feedback mechanism that inhibits further ACh release.[4] Acotiamide antagonizes these autoreceptors, effectively removing this inhibitory brake and leading to an enhanced release of ACh into the synaptic cleft.[3][5]

This dual action of inhibiting ACh degradation and enhancing its release results in a significant potentiation of cholinergic signaling in the gastric wall, leading to improved gastric accommodation and emptying.[9]

Interaction with Muscarinic Receptors

While the antagonism of presynaptic M1 and M2 autoreceptors is a key component of Acotiamide's mechanism, publicly available literature does not provide specific quantitative binding affinities (e.g., Ki or IC50 values) for Acotiamide at these or other muscarinic receptor subtypes. The prokinetic effect is understood to be a consequence of this antagonism leading to increased acetylcholine levels, which then acts on postsynaptic muscarinic receptors (predominantly M3 receptors on smooth muscle cells) to mediate gastric contraction.

Signaling Pathway of Acotiamide's Action

The following diagram illustrates the dual mechanism of action of Acotiamide at the cholinergic synapse in the enteric nervous system.

Caption: Dual mechanism of Acotiamide action at the enteric cholinergic synapse.

Quantitative Data

Acetylcholinesterase Inhibition

The inhibitory activity of Acotiamide on acetylcholinesterase has been quantified in preclinical studies.

| Parameter | Value | Species/Source | Reference |

| IC50 | 1.79 µM | Rat Stomach | [8] |

| IC50 | ~100-fold less than neostigmine (B1678181) and physostigmine | Human Erythrocyte | [4] |

Note: IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Muscarinic Receptor Binding Affinity

As of the latest literature review, specific binding affinity data (Ki or IC50 values) for Acotiamide at M1 and M2 muscarinic receptors are not publicly available. The antagonism is inferred from functional assays demonstrating enhanced acetylcholine release.[4]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors (General Protocol)

This protocol describes a general method for determining the binding affinity of a test compound, such as Acotiamide, for muscarinic receptor subtypes using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype (M1, M2, etc.).

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Radioligand: A subtype-selective or non-selective muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS) (non-selective) or [³H]-pirenzepine (M1 selective).

-

Test Compound: Acotiamide hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 10 µM atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filter mats.

-

Cell harvester.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare cell membranes from the receptor-expressing cell line according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

Assay Setup: In a 96-well microplate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and receptor membranes.

-

Non-specific Binding: Assay buffer, radioligand, receptor membranes, and a high concentration of the non-specific binding control (e.g., atropine).

-

Competition Binding: Assay buffer, radioligand, receptor membranes, and varying concentrations of the test compound (Acotiamide).

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

References

- 1. Acotiamide and Functional Dyspepsia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbcp.com [ijbcp.com]

- 3. ovid.com [ovid.com]

- 4. Profile of acotiamide in the treatment of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modern Possibilities of Using Acotiamide in the Treatment of Functional Dyspepsia | Sheptulin | Russian Journal of Gastroenterology, Hepatology, Coloproctology [gastro-j.ru]

- 6. Acotiamide (Z-338, YM443), a new drug for the treatment of functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. amberlife.net [amberlife.net]

- 8. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and Safety of Acotiamide for the Treatment of Functional Dyspepsia: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Acotiamide Hydrochloride: A Technical Guide to its Molecular Targets in the Enteric Nervous System

Abstract

Acotiamide (B1238670) Hydrochloride is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia (FD), particularly postprandial distress syndrome (PDS).[1] Its therapeutic efficacy stems from a unique dual mechanism of action within the enteric nervous system (ENS) that enhances cholinergic neurotransmission, thereby improving upper gastrointestinal motility.[2] This technical guide provides an in-depth examination of the molecular targets of acotiamide, presenting key quantitative data, detailed experimental protocols used for its characterization, and visual diagrams of its signaling pathways and experimental workflows.

Core Molecular Targets and Mechanism of Action

Acotiamide's prokinetic effects are primarily mediated by increasing the concentration and duration of action of acetylcholine (B1216132) (ACh) at the neuromuscular junction in the stomach.[1] This is achieved through a synergistic dual mechanism targeting key components of cholinergic signaling in the enteric nervous system.[3][4]

-

Inhibition of Acetylcholinesterase (AChE): Acotiamide is a selective and reversible inhibitor of AChE, the enzyme responsible for the degradation of ACh in the synaptic cleft.[5][6] By inhibiting AChE, acotiamide prolongs the presence of ACh, allowing for enhanced stimulation of postsynaptic muscarinic receptors on smooth muscle cells, which leads to increased gastric contractility and motility.[5][7] In vitro studies have characterized this as a mixed-type inhibition.[5][8]

-

Antagonism of Muscarinic Autoreceptors (M1 and M2): Acotiamide acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors located on cholinergic nerve terminals.[3][4][9][10] These autoreceptors function as a negative feedback mechanism; when stimulated by ACh, they inhibit further ACh release.[4][9] By blocking these receptors, acotiamide disinhibits the neuron, leading to an enhanced release of ACh into the synapse.[10]

This dual action—enhancing ACh release and preventing its breakdown—results in a significant amplification of cholinergic signaling, which is fundamental to its therapeutic effects on gastric emptying and accommodation.[11][12]

Quantitative Data Presentation

The pharmacological profile of acotiamide has been defined through various in vitro and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Enzyme Inhibition and Receptor Binding Profile of Acotiamide

| Target | Parameter | Value | Species/Source | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | IC₅₀ | 3 µM | Recombinant Human | [8] |

| IC₅₀ | 1.79 µM | Rat Stomach | [13] | |

| Kᵢ₁ (competitive) | 610 nM | Recombinant Human | [8] | |

| Kᵢ₂ (noncompetitive) | 2.7 µM | Recombinant Human | [8] | |

| Butyrylcholinesterase (BuChE) | IC₅₀ | >1000 µM | Not Specified | [8] |

| Selectivity (BuChE IC₅₀ / AChE IC₅₀) | Ratio | >330 | --- | [8] |

| Dopamine D2 Receptor | Affinity | No significant affinity | Not Specified | [9][10] |

| Serotonin 5-HT₄ Receptor | Affinity | No significant affinity | Not Specified |[8][10] |

Table 2: Clinical Efficacy of Acotiamide (100 mg t.i.d.) vs. Placebo in Functional Dyspepsia (4-Week Phase III Trial)

| Efficacy Endpoint | Acotiamide Group | Placebo Group | p-value | Reference |

|---|---|---|---|---|

| Overall Treatment Efficacy (OTE) Responder Rate | 52.2% | 34.8% | <0.001 | [14][15] |

| Elimination Rate of 3 Meal-Related Symptoms * | 15.3% | 9.0% | 0.004 | [14][15] |

| Number Needed to Treat (NNT) for OTE | 6 | --- | --- | [15] |

| Number Needed to Treat (NNT) for Symptom Elimination | 16 | --- | --- | [15] |

*Symptoms include postprandial fullness, upper abdominal bloating, and early satiation.

Table 3: Pharmacodynamic Effects of Acotiamide in Humans

| Parameter | Acotiamide Group | Placebo Group | Study Population | Reference |

|---|---|---|---|---|

| Percentage Change in Gastric Accommodation | 21.7% | 4.4% | Healthy & FD Patients | [3][11] |

| Acylated Ghrelin / Total Ghrelin Ratio | Significantly Increased | No significant change | FD Patients |[16] |

Experimental Protocols

The characterization of acotiamide's molecular targets relied on a series of established in vitro, ex vivo, and in vivo experimental models.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

-

Objective: To quantify the inhibitory activity of acotiamide against AChE.

-

Methodology: (Based on principles described in[5][13])

-

Enzyme Source: Recombinant human AChE or homogenates of stomach tissue (e.g., from guinea pig or rat) are prepared as the source of the enzyme.

-

Assay Principle: The assay is typically performed in a 96-well plate format. It follows the Ellman's method, where AChE hydrolyzes a substrate like acetylthiocholine (B1193921) to produce thiocholine.

-

Reaction: Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Incubation: The enzyme is pre-incubated with varying concentrations of acotiamide (or vehicle control) before the addition of the substrate.

-

Detection: The rate of color change is measured spectrophotometrically at a wavelength of 412 nm.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. IC₅₀ values (the concentration of acotiamide that inhibits 50% of enzyme activity) are determined by fitting the concentration-response data to a sigmoidal dose-response curve. Kinetic parameters like Kᵢ are determined using Lineweaver-Burk or Michaelis-Menten plots with varying substrate concentrations.

-

Protocol 2: Ex Vivo Gastric Muscle Strip Contraction Assay

-

Objective: To assess the functional effect of acotiamide on cholinergic-mediated muscle contraction.

-

Methodology: (Based on[5])

-

Tissue Preparation: Circular muscle strips are prepared from the gastric body and antrum of a guinea pig.

-

Organ Bath Setup: The strips are mounted in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. The strips are connected to an isometric force transducer to record contractions.

-

Stimulation: Contractions are induced via two methods:

-

Electrical Field Stimulation (EFS): Induces neurotransmitter release from enteric neurons.

-

Agonist Application: Direct application of acetylcholine (ACh), which is degraded by AChE, or carbachol, a stable ACh analogue that is not degraded by AChE.

-

-

Drug Application: Acotiamide is added to the organ bath at various concentrations prior to stimulation.

-

Data Analysis: The amplitude of muscle contraction is measured. An enhancement of ACh-induced contractions but not carbachol-induced contractions is indicative of AChE inhibition.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ijbcp.com [ijbcp.com]

- 4. researchgate.net [researchgate.net]

- 5. Acotiamide Hydrochloride, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. amberlife.net [amberlife.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Profile of acotiamide in the treatment of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of acotiamide on esophageal motor function and gastroesophageal reflux in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Efficacy and Safety of Orally Administered Acotiamide Extended-Release Tablets Among Functional Dyspepsia-Postprandial Distress Syndrome Patients: A Randomized, Double-Blind, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A placebo-controlled trial of acotiamide for meal-related symptoms of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A placebo-controlled trial of acotiamide for meal-related symptoms of functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Improvement of meal-related symptoms and epigastric pain in patients with functional dyspepsia treated with acotiamide was associated with acylated ghrelin levels in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Acotiamide Hydrochloride: A Technical Guide

Acotiamide (B1238670) Hydrochloride, known by the development codes Z-338 and YM443, is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia (FD), particularly postprandial distress syndrome.[1][2] This technical guide provides an in-depth overview of its discovery, synthesis, mechanism of action, and analytical methodologies for researchers, scientists, and professionals in drug development.

Discovery and Development

Acotiamide was developed by Zeria Pharmaceutical Co., Ltd. in Japan to address the unmet medical need for effective and safe treatments for functional dyspepsia.[2][3] Unlike previous prokinetic agents such as cisapride, which were associated with cardiovascular side effects due to non-selective 5-HT4 receptor agonism, acotiamide was designed to have a more targeted mechanism of action with a favorable safety profile.[2] Extensive clinical trials in Japan, Europe, and the USA have demonstrated its efficacy in alleviating key symptoms of postprandial distress syndrome, including postprandial fullness, early satiation, and upper abdominal bloating, with a standard dosage of 100 mg three times a day.[1][4]

Mechanism of Action

Acotiamide enhances gastric motility and accommodation primarily by increasing the availability of acetylcholine (B1216132) (ACh) at the neuromuscular junction in the upper gastrointestinal tract.[5][6] Its dual mechanism involves:

-

Muscarinic Receptor Antagonism: It acts as an antagonist at presynaptic M1 and M2 muscarinic autoreceptors on enteric neurons.[7][5] This inhibits the negative feedback loop that normally suppresses ACh release, thereby enhancing ACh secretion into the synaptic cleft.

-

Acetylcholinesterase (AChE) Inhibition: Acotiamide reversibly inhibits acetylcholinesterase, the enzyme responsible for the breakdown of ACh.[6][8][9] This action prolongs the presence of ACh in the synapse, allowing for sustained stimulation of postsynaptic receptors on smooth muscle cells.

This targeted enhancement of cholinergic activity improves gastric emptying and accommodation, addressing the underlying pathophysiology in many patients with functional dyspepsia.[1][10] Notably, acotiamide shows little to no affinity for serotonin (B10506) (5-HT) or dopamine (B1211576) D2 receptors, distinguishing it from other prokinetic drugs and contributing to its favorable side-effect profile.[7][5]

Synthesis Pathway

The synthesis of Acotiamide Hydrochloride typically involves a multi-step process starting from 2,4,5-trimethoxybenzoic acid. Several routes have been patented and published, with a common strategy outlined below.[11][12]

The key steps are:

-

Acyl Chloride Formation: 2,4,5-trimethoxybenzoic acid is converted to its acyl chloride derivative, often using a chlorinating agent like thionyl chloride.

-

Amidation: The resulting acyl chloride is reacted with ethyl 2-aminothiazole-4-carboxylate to form an amide intermediate (Intermediate II).

-

Selective Demethylation: The methoxy (B1213986) group at the 2-position of the benzoyl ring is selectively cleaved to yield a hydroxyl group, forming the key phenol (B47542) intermediate (Intermediate III).

-

Ammonolysis: The ester group of Intermediate III is reacted with N,N-diisopropylethylenediamine to form the final acotiamide base.

-

Salt Formation and Purification: The acotiamide base is treated with hydrochloric acid in a suitable solvent system (e.g., isopropanol/water) to form Acotiamide Hydrochloride trihydrate, which is then purified by recrystallization.[3][12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies, as well as analytical characterization.

Table 1: Pharmacodynamic and Efficacy Data

| Parameter | Value | Context | Reference |

|---|---|---|---|

| AChE Inhibition | Mixed and Reversible | In vitro analysis on guinea pig stomach homogenate | [8] |

| Clinical Efficacy (OTE*) | 52.2% (Acotiamide) vs. 34.8% (Placebo) | Phase III trial in FD patients (p<0.001) | [13] |

| Symptom Elimination Rate** | 15.3% (Acotiamide) vs. 9.0% (Placebo) | Phase III trial in FD patients (p=0.004) | [13] |

| Gastric Emptying | Significantly accelerated (p=0.02) | Scintigraphy study in FD patients vs. placebo | [10] |

| Gastric Accommodation | Significantly increased (p=0.04) | Scintigraphy study in FD patients vs. placebo | [10] |

*OTE: Overall Treatment Efficacy responder rate **Elimination of postprandial fullness, upper abdominal bloating, and early satiety

Table 2: Analytical Method Parameters (RP-HPLC)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Linearity Range | 2-10 µg/mL | Mobile Phase: Phosphate (B84403) buffer (pH 6.8):Acetonitrile (B52724) (60:40) | [14] |

| Linearity Range | 5-15 µg/mL | Mobile Phase: Water (pH 4.5):Methanol:TEA (45:55:0.1) | [15] |

| Limit of Detection (LOD) | 0.38 µg/mL | UV Spectroscopy | [16] |

| Limit of Quantitation (LOQ) | 1.17 µg/mL | UV Spectroscopy | [16] |

| Retention Time | ~5.26 min | C18 column, Phosphate buffer:Acetonitrile, 1 mL/min | [14] |

| Retention Time | ~8 min | C18 column, Methanol:Ammonium acetate, UV 280 nm |[17] |

Experimental Protocols

Synthesis of 2-[N-(2,4,5-trimethoxybenzoyl)amino]-4-ethoxycarbonyl-1,3-thiazole (Intermediate)

This protocol is adapted from a patented synthesis method.[11]

-

Materials: 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, 1-hydroxybenzotriazole (B26582), diisopropylcarbodiimide, triethylamine (B128534), dichloromethane (B109758).

-

Procedure:

-

Combine 2,4,5-trimethoxybenzoic acid (0.12 mol), ethyl 2-aminothiazole-4-carboxylate (0.132 mol), 1-hydroxybenzotriazole (0.132 mol), triethylamine (20 mL), and dichloromethane (500 mL) in a 1L reaction flask.

-

Cool the mixture to 5°C.

-

Prepare a solution of diisopropylcarbodiimide (0.143 mol) in dichloromethane (30 mL).

-

Add the diisopropylcarbodiimide solution dropwise to the reaction mixture while stirring.

-

After the addition is complete, heat the mixture to 30°C and maintain for 4 hours.

-

Filter the reaction mixture to collect the precipitate.

-

Wash the filter cake with dichloromethane.

-

Dry the product in vacuo to obtain the title intermediate. The reported yield is approximately 62.5% with a purity of 98.8% by HPLC.[11]

-

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is based on a validated stability-indicating method.[14][15]

-

Instrumentation: HPLC system with a UV-Vis or PDA detector, C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Chromatographic Conditions:

-

Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Acotiamide Hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2, 4, 6, 8, 10 µg/mL) using the mobile phase to construct a calibration curve.

-

Assay Sample Preparation (from 100 mg tablets): Weigh and powder ten tablets. Transfer a quantity of powder equivalent to 10 mg of Acotiamide to a 100 mL volumetric flask. Add approximately 60 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm filter. Further dilute 1 mL of this solution to 10 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL.[15]

-

-

Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Quantify the amount of Acotiamide in the sample by comparing its peak area to the calibration curve.

References

- 1. ovid.com [ovid.com]

- 2. dovepress.com [dovepress.com]

- 3. eureka.patsnap.com [eureka.patsnap.com]

- 4. karger.com [karger.com]

- 5. Effects of acotiamide on esophageal motor function and gastroesophageal reflux in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amberlife.net [amberlife.net]

- 7. ijbcp.com [ijbcp.com]

- 8. Acotiamide Hydrochloride, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acotiamide | C21H30N4O5S | CID 5282338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A double-blind placebo controlled study of acotiamide hydrochloride for efficacy on gastrointestinal motility of patients with functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acotiamide hydrochloride intermediate, and synthesis technique and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN109776447B - Industrial production method of acotiamide hydrochloride - Google Patents [patents.google.com]

- 13. gut.bmj.com [gut.bmj.com]

- 14. ijpsr.com [ijpsr.com]

- 15. iajps.com [iajps.com]

- 16. ajpaonline.com [ajpaonline.com]

- 17. Determination of Industrial Acotiamide Hydrochloride Trihydrate by High Performance Liquid Chromatography [ykcs.ac.cn]

pharmacological profile of Acotiamide as an acetylcholinesterase inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia (FD), particularly the symptoms of postprandial fullness, upper abdominal bloating, and early satiation.[1][2] Marketed under brand names such as Acofide, it modulates upper gastrointestinal motility.[1][3] Its mechanism of action is distinct from other prokinetic agents, primarily involving the enhancement of cholinergic neurotransmission in the enteric nervous system.[4][5] This guide provides a comprehensive technical overview of the pharmacological profile of Acotiamide, with a focus on its activity as an acetylcholinesterase inhibitor.

Pharmacological Profile

Mechanism of Action

Acotiamide's prokinetic effects stem from a dual mechanism that synergistically increases the availability of acetylcholine (B1216132) (ACh) in the neuromuscular junctions of the stomach.[5][6]

-

Acetylcholinesterase (AChE) Inhibition: Acotiamide is a selective and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the degradation of ACh.[5][7] By inhibiting AChE, Acotiamide increases the local concentration and prolongs the action of acetylcholine at the synaptic cleft.[8][9]

-

Muscarinic Receptor Antagonism: It acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on enteric neurons.[2][6] These autoreceptors normally function as a negative feedback mechanism, inhibiting further release of ACh.[5] By blocking these receptors, Acotiamide facilitates the release of acetylcholine from cholinergic nerve terminals.[2]

This combined action of enhanced ACh release and inhibited ACh degradation leads to increased gastric contractility and improved gastric accommodation, addressing key pathophysiological factors in functional dyspepsia.[3][4] Unlike many other prokinetics, Acotiamide shows little to no affinity for serotonin (B10506) or dopamine (B1211576) D2 receptors.[3][6]

Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Acotiamide based on preclinical studies.

Table 1: In Vitro Enzyme Inhibition and Receptor Affinity

| Parameter | Species/Source | Value | Reference(s) |

| AChE IC₅₀ | Rat Stomach | 2.3 µM | [10] |

| AChE IC₅₀ | In vitro | 1.79 µM | [11][12] |

| AChE IC₅₀ | Recombinant Human | 3.0 µM | [7] |

| BuChE IC₅₀ | In vitro | >1000 µM | [7] |

| AChE Inhibition Type | Recombinant Human | Mixed-type (Competitive & Non-competitive) | [7] |

| Ki1 (Competitive) | Recombinant Human | 610 nM | [7] |

| Ki2 (Non-competitive) | Recombinant Human | 2.7 µM | [7] |

| Receptor Affinity | Various | No significant affinity for serotonin (5-HT) or dopamine D2 receptors | [6][7] |

Table 2: Pharmacokinetic Profile

| Parameter | Species | Route | Value | Reference(s) |

| Time to Max. Plasma Conc. (Tmax) | Human | Oral | 1 - 1.5 hours | [6] |

| Plasma Half-life (t½) | Human | Oral | 7 - 10 hours | [6] |

| Excretion | Human | Oral | ~45% in feces | [6] |

Detailed Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Acotiamide are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity and its inhibition.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATChI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color production is proportional to AChE activity.

Materials:

-

AChE enzyme (e.g., from rat stomach homogenate or recombinant human AChE)

-

Acotiamide (test inhibitor)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetylthiocholine iodide (ATChI) solution (substrate)

-

DTNB solution

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of Acotiamide, AChE, DTNB, and ATChI in phosphate buffer.

-

Assay Plate Setup:

-

Test Wells: Add 25 µL of phosphate buffer, 25 µL of AChE solution, and 25 µL of various concentrations of Acotiamide solution.

-

Control Wells (100% Activity): Add 50 µL of phosphate buffer and 25 µL of AChE solution.

-

Blank Wells: Add 50 µL of phosphate buffer and 25 µL of the highest concentration of Acotiamide solution (to control for compound absorbance).

-

-

Pre-incubation: Incubate the microplate at 37°C for 5-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 25 µL of DTNB solution to all wells, followed by 25 µL of ATChI solution to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 412 nm every minute for 10-20 minutes.

-

Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each Acotiamide concentration relative to the control well. Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of Acotiamide concentration and fitting to a sigmoidal dose-response curve.

Gastric Emptying Assay in Rats (Phenol Red Method)

This in vivo protocol measures the rate of gastric emptying of a liquid meal in rodents.[3]

Principle: A non-absorbable marker, Phenol Red, is administered orally as part of a liquid meal. After a set time, the animal is euthanized, and the amount of Phenol Red remaining in the stomach is quantified spectrophotometrically. A higher amount of residual marker indicates delayed gastric emptying.

Materials:

-

Phenol Red solution (0.5 mg/mL in 5% glucose solution)

-

Acotiamide

-

Vehicle control (e.g., 5% glucose solution)

-

0.1 N NaOH

-

20% Trichloroacetic acid (TCA) solution

-

Stomach homogenizer

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Animal Preparation: Fast male Sprague-Dawley rats for 18-24 hours with free access to water.

-

Drug Administration: Administer Acotiamide (e.g., 10-100 mg/kg) or vehicle subcutaneously (s.c.).[7]

-

Meal Administration: After 30 minutes, administer 1.5 mL of the Phenol Red solution via oral gavage.

-

Gastric Emptying Period: Euthanize the animals by cervical dislocation 20 minutes after the meal administration.[3] A control group is euthanized immediately after gavage to determine the initial amount of Phenol Red administered (0-minute time point).

-

Stomach Dissection: Immediately clamp the pyloric and cardiac ends of the stomach and carefully dissect it out.

-

Sample Preparation:

-

Homogenize the entire stomach in 10 mL of 0.1 N NaOH.

-

Allow the homogenate to settle for 1 hour at room temperature.

-

Transfer a 1 mL aliquot of the supernatant to a new tube and add 50 µL of 20% TCA to precipitate proteins.

-

Centrifuge the sample (e.g., 2800 rpm for 20 minutes).

-

-

Quantification:

-

Take 75 µL of the resulting supernatant and add 100 µL of 0.5 N NaOH to develop the color.

-

Measure the absorbance of the final solution at 570 nm using a spectrophotometer.

-

-

Data Analysis: Calculate the percentage of gastric emptying for each animal using the formula:

-

% Gastric Emptying = (1 - (Absorbance of test animal / Average absorbance of 0-min control group)) * 100

-

Isolated Guinea Pig Stomach Strip Contractility Assay

This ex vivo assay assesses the direct effect of a compound on the contractility of gastric smooth muscle.

Principle: A strip of muscle from the guinea pig stomach is suspended in an organ bath containing a physiological salt solution. The muscle's contractile force is measured with a transducer. The effect of Acotiamide is determined by its ability to enhance contractions induced by electrical field stimulation (EFS) or exogenously applied acetylcholine.

Materials:

-

Male Hartley guinea pigs

-

Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂

-

Organ bath system with isometric force transducers

-

Electrical field stimulation (EFS) electrodes

-

Acotiamide, Acetylcholine (ACh), Carbachol (B1668302) (CCh)

Procedure:

-

Tissue Preparation:

-

Euthanize a guinea pig and excise the stomach.

-

Place the stomach in chilled, aerated Krebs-Henseleit solution.

-

Cut longitudinal or circular muscle strips (approx. 2 mm wide, 10 mm long) from the gastric body or antrum.

-

Carefully remove the mucosal layer.

-

-

Mounting:

-

Mount the muscle strip vertically in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated.

-

Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

-

-

Equilibration:

-

Apply an initial resting tension of approximately 1.0 g.

-

Allow the tissue to equilibrate for at least 60 minutes, washing with fresh solution every 15 minutes.

-

-

Stimulation and Drug Application:

-

EFS-induced contractions: Position platinum electrodes parallel to the strip. Elicit submaximal, reproducible contractions using EFS (e.g., 40 V, 0.3 Hz, 3 ms (B15284909) pulse duration).

-

Agonist-induced contractions: Alternatively, induce contractions by adding a fixed concentration of ACh.

-

Once a stable baseline of contractions is achieved, add Acotiamide to the bath in a cumulative manner (e.g., 10⁻⁸ M to 10⁻⁵ M).

-

-

Data Recording and Analysis:

-

Record the tension generated by the muscle strip continuously.

-

Measure the amplitude (and/or frequency) of contractions before and after the addition of Acotiamide.

-

Express the effect of Acotiamide as a percentage change from the baseline contraction. To confirm the mechanism, the experiment can be repeated with carbachol (a stable ACh analogue not degraded by AChE) instead of ACh; Acotiamide is expected to enhance ACh-induced contractions but not carbachol-induced contractions.

-

Conclusion

Acotiamide is a novel prokinetic agent with a well-defined dual mechanism of action that enhances cholinergic activity in the upper gastrointestinal tract by inhibiting acetylcholinesterase and blocking presynaptic M1/M2 autoreceptors.[2][5] Preclinical data demonstrates its ability to inhibit AChE with micromolar potency and to enhance gastric motility in vivo.[7][10] Its efficacy, coupled with a favorable safety profile and lack of affinity for dopaminergic and serotonergic receptors, makes it a significant therapeutic option for functional dyspepsia.[3][7] This technical guide provides a summary of its pharmacological properties and detailed experimental methodologies to support further research and development in the field of gastrointestinal motility.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ijbcp.com [ijbcp.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Acotiamide hydrochloride (Z-338) enhances gastric motility and emptying by inhibiting acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acotiamide Hydrochloride, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of Acotiamide Hydrochloride's Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide hydrochloride is a first-in-class gastroprokinetic agent utilized in the treatment of functional dyspepsia.[1] Its therapeutic effects are primarily attributed to its unique dual mechanism of action: the inhibition of acetylcholinesterase (AChE) and the antagonism of presynaptic muscarinic M1 and M2 autoreceptors.[2][3] This combined action leads to an increase in the concentration of acetylcholine (B1216132) (ACh) in the synaptic cleft of the enteric nervous system, thereby enhancing gastric motility and accommodation.[2][3] This technical guide provides an in-depth overview of the in-vitro characterization of Acotiamide's enzymatic inhibition, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Acetylcholinesterase (AChE) Inhibition

Acotiamide acts as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine.[1] By inhibiting AChE, Acotiamide prolongs the presence of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling and subsequently, increased gastrointestinal motility. In-vitro studies have quantified the inhibitory potency of Acotiamide against AChE from various species.

Quantitative Data: AChE Inhibition

| Parameter | Value | Species/Source | Reference |

| IC50 | 1.79 µM | Rat Stomach Homogenate | [4] |

| IC50 | 2.3 µM | Rat Stomach Homogenate | [4] |

| Ki | 0.61 µM | Human AChE | [4] |

IC50: The half-maximal inhibitory concentration. It indicates the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki: The inhibition constant. It is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Muscarinic M1 and M2 Receptor Antagonism

In addition to AChE inhibition, Acotiamide functions as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on enteric neurons.[1][3] These autoreceptors normally function as a negative feedback mechanism, inhibiting further release of acetylcholine. By blocking these receptors, Acotiamide removes this inhibitory feedback, leading to an enhanced release of acetylcholine into the synaptic cleft.

Quantitative Data: Muscarinic Receptor Antagonism

| Parameter | Value | Receptor Subtype | Species/Source | Reference |

| Ki / IC50 | Data Not Available | M1 | - | - |

| Ki / IC50 | Data Not Available | M2 | - | - |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common in-vitro method to determine the inhibitory effect of a compound on AChE activity.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (pH 8.0)

-

Acotiamide Hydrochloride solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of Acotiamide, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Phosphate buffer

-

Acotiamide solution (or vehicle for control)

-

AChE solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Reaction Initiation: Add DTNB solution to all wells, followed by the substrate ATCI to initiate the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of Acotiamide.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the Acotiamide concentration to determine the IC50 value.

-

Muscarinic Receptor Binding Assay (Radioligand Competition Assay)

This protocol outlines a method to determine the binding affinity (Ki) of Acotiamide for muscarinic M1 and M2 receptors.

Materials:

-

Cell membranes expressing human recombinant M1 or M2 muscarinic receptors

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

-

Unlabeled competing ligand (Acotiamide Hydrochloride) at various concentrations

-

Assay buffer

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup: In test tubes or a 96-well plate, combine the following in triplicate:

-

Cell membranes

-

Radioligand at a fixed concentration (typically near its Kd value)

-

Varying concentrations of Acotiamide Hydrochloride (the competitor)

-

For determining non-specific binding, a separate set of tubes will contain a high concentration of a known muscarinic antagonist (e.g., atropine) instead of Acotiamide.

-

-

Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of Acotiamide by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Acotiamide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Caption: Mechanism of Action of Acotiamide Hydrochloride.

Caption: Workflow for AChE Inhibition Assay.

Caption: Workflow for Muscarinic Receptor Binding Assay.

Conclusion

Acotiamide Hydrochloride's prokinetic activity is a result of its well-defined dual mechanism of action. The in-vitro characterization of its potent inhibitory effect on acetylcholinesterase is well-documented with quantifiable IC50 and Ki values. While its role as an antagonist of presynaptic M1 and M2 muscarinic autoreceptors is a critical component of its mechanism, there is a notable gap in the publicly available literature regarding specific quantitative binding affinities. The experimental protocols provided herein offer standardized methods for the continued investigation and characterization of Acotiamide and other novel prokinetic agents. The visual representations of its mechanism and the associated experimental workflows serve to clarify these complex interactions for research and drug development professionals.

References

- 1. ijbcp.com [ijbcp.com]

- 2. Acotiamide (Z-338, YM443), a new drug for the treatment of functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Orally Administered Acotiamide Extended-Release Tablets Among Functional Dyspepsia-Postprandial Distress Syndrome Patients: A Randomized, Double-Blind, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Pathways Modulated by Acotiamide Hydrochloride in Smooth Muscle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acotiamide (B1238670) Hydrochloride is a first-in-class prokinetic agent approved for the treatment of functional dyspepsia.[1] Its mechanism of action in smooth muscle is multifactorial, primarily centered on the potentiation of cholinergic neurotransmission. This technical guide elucidates the core cellular pathways modulated by Acotiamide, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades and experimental workflows. The primary mode of action is the inhibition of acetylcholinesterase (AChE), supplemented by the antagonism of presynaptic muscarinic autoreceptors.[2][3] This dual action enhances the availability and effect of acetylcholine (B1216132) (ACh) at the neuromuscular junction in gastrointestinal smooth muscle, thereby promoting motility.[4]

Core Mechanism of Action

Acotiamide's prokinetic effects are primarily attributed to its ability to increase the concentration of acetylcholine at the synaptic cleft in smooth muscle tissue. This is achieved through two main pathways:

-

Inhibition of Acetylcholinesterase (AChE): Acotiamide is a selective and reversible inhibitor of AChE, the enzyme responsible for the degradation of acetylcholine.[1][5] By inhibiting AChE, Acotiamide prolongs the presence of ACh in the synapse, leading to enhanced activation of postsynaptic muscarinic receptors on smooth muscle cells and subsequent contraction.[6] Studies have shown that Acotiamide potentiates contractions induced by acetylcholine but not by carbachol (B1668302), a stable acetylcholine analog that is not hydrolyzed by AChE, providing strong evidence for this mechanism.[1]

-

Antagonism of Presynaptic Muscarinic Receptors: Acotiamide also acts as an antagonist at presynaptic M1 and M2 muscarinic autoreceptors on cholinergic nerve terminals.[2][7] These receptors typically function as a negative feedback mechanism, inhibiting further release of acetylcholine. By blocking these receptors, Acotiamide disinhibits acetylcholine release, further increasing its concentration in the synapse.[3][8]

Some evidence also suggests a potential agonistic effect on postsynaptic M5-like receptors, which may contribute to accentuating rhythmic smooth muscle contractions.[2] Unlike other prokinetic agents, Acotiamide has demonstrated little to no affinity for serotonin (B10506) (5-HT) or dopamine (B1211576) D2 receptors.[3][9]

Quantitative Data on Acotiamide's Activity

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing insights into the potency and selectivity of Acotiamide Hydrochloride.

Table 1: Inhibitory Activity of Acotiamide against Acetylcholinesterase (AChE)

| Parameter | Species/Source | Value | Reference(s) |

| IC50 | Rat Stomach-derived AChE | 2.3 µmol/L | [6][10] |

| IC50 | Recombinant Human AChE | 3 µM | [5] |

| IC50 | Stomach Homogenate (MATP+ substrate) | 1.79 µM | [10] |

| Ki1 (Competitive) | Recombinant Human AChE | 610 nM | [5] |

| Ki2 (Noncompetitive) | Recombinant Human AChE | 2.7 µM | [5] |

| IC50 (BuChE) | Butyrylcholinesterase | >1.0 x 10-3 M | [5] |

Table 2: Effects of Acotiamide on Smooth Muscle Contraction

| Experimental Model | Agonist/Stimulation | Acotiamide Concentration | Effect | Reference(s) |

| Guinea Pig Gastric Body Strips | Electrical Field Stimulation (EFS) | 0.3 µM and 1 µM | Significant enhancement of contraction | [1] |

| Guinea Pig Gastric Body & Antrum Strips | Acetylcholine (ACh) | Not specified | Significant enhancement of contraction | [1] |

| Guinea Pig Gastric Body & Antrum Strips | Carbachol (CCh) | Not specified | No enhancement of contraction | [1] |

| Rat Gastric Body | Vagal Nerve Stimulation | 10 mg/kg s.c. | Clear enhancement of contractions | [6] |

Signaling Pathways

The cellular signaling pathways modulated by Acotiamide in smooth muscle are depicted below. The primary pathway involves the enhancement of cholinergic signaling, leading to smooth muscle contraction.

Caption: Acotiamide enhances cholinergic signaling in smooth muscle.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to study the effects of Acotiamide on smooth muscle.

Isolated Tissue Bath for Smooth Muscle Contraction

This in vitro assay is used to measure the contractile response of smooth muscle tissue to various stimuli in the presence and absence of Acotiamide.

Protocol:

-

Tissue Preparation:

-

Euthanize a laboratory animal (e.g., guinea pig) following ethical guidelines.

-

Excise the stomach and place it in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 10).

-

Prepare circular or longitudinal muscle strips (e.g., 2 mm wide, 10 mm long) from the gastric body or antrum.

-

-

Mounting:

-

Suspend the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

-

-

Equilibration and Stimulation:

-

Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

-

Induce contractions using either electrical field stimulation (EFS) via platinum electrodes or by adding agonists like acetylcholine or carbachol to the bath.

-

-

Drug Application:

-

Once stable contractile responses are obtained, add Acotiamide at various concentrations to the organ bath and allow it to incubate for a specified period.

-

Re-apply the stimulus (EFS or agonist) and record the contractile response.

-

-

Data Analysis:

-

Measure the amplitude of contraction before and after the addition of Acotiamide.

-

Express the effect of Acotiamide as a percentage of the control response.

-

Caption: Workflow for isolated tissue bath experiments.

Acetylcholinesterase (AChE) Activity Assay

This biochemical assay quantifies the inhibitory effect of Acotiamide on AChE activity.

Protocol:

-

Enzyme Source Preparation:

-

Homogenize stomach tissue (e.g., from rat or guinea pig) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Centrifuge the homogenate to obtain a supernatant containing the AChE enzyme.

-

-

Assay Procedure (Ellman's Method as an example):

-

Prepare a reaction mixture in a 96-well plate containing:

-

Phosphate buffer

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

AChE-containing supernatant

-

Varying concentrations of Acotiamide Hydrochloride or a vehicle control.

-

-

Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate, acetylthiocholine (B1193921) iodide (ATChI).

-

AChE hydrolyzes ATChI to thiocholine, which then reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate).

-

Measure the rate of color change (increase in absorbance) at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition for each concentration of Acotiamide compared to the vehicle control.

-

Plot the percentage inhibition against the log of Acotiamide concentration to determine the IC50 value (the concentration of Acotiamide that inhibits 50% of the enzyme's activity).

-

Caption: Workflow for acetylcholinesterase activity assay.

Conclusion

Acotiamide Hydrochloride enhances smooth muscle contractility through a well-defined and selective mechanism of action. By reversibly inhibiting acetylcholinesterase and antagonizing presynaptic M1/M2 autoreceptors, it effectively increases the synaptic concentration of acetylcholine. This leads to enhanced activation of postsynaptic M3 muscarinic receptors on smooth muscle cells, triggering a signaling cascade that results in increased intracellular calcium and, ultimately, muscle contraction. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals working on gastrointestinal motility and related therapeutic agents.

References

- 1. Acotiamide Hydrochloride, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijbcp.com [ijbcp.com]

- 3. ijbcp.com [ijbcp.com]

- 4. Acotiamide, a new orally active acetylcholinesterase inhibitor, stimulates gastrointestinal motor activity in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Acotiamide hydrochloride (Z-338) enhances gastric motility and emptying by inhibiting acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Profile of acotiamide in the treatment of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A pilot study of acotiamide hydrochloride hydrate in patients with detrusor underactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acotiamide and Functional Dyspepsia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]

Acotiamide Hydrochloride's Impact on Gastrointestinal Neurotransmission

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acotiamide (B1238670) is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia (FD), particularly the meal-related symptoms of postprandial distress syndrome (PDS) such as postprandial fullness, upper abdominal bloating, and early satiety.[1][2][3] Its therapeutic effects stem from a unique dual mechanism that enhances cholinergic neurotransmission within the enteric nervous system.[4] Acotiamide acts as both a reversible acetylcholinesterase (AChE) inhibitor and an antagonist of presynaptic M1 and M2 muscarinic autoreceptors.[5][6][7] This combined action increases the synaptic concentration of acetylcholine (B1216132) (ACh), thereby improving impaired gastric motility and accommodation, which are key pathophysiological factors in FD.[3] This guide provides a detailed overview of its mechanism, summarizes key experimental data, and presents the protocols used to elucidate its pharmacodynamic effects.

Introduction to Acotiamide and Functional Dyspepsia

Functional dyspepsia (FD) is a common and complex gastroduodenal disorder defined by the presence of symptoms like postprandial fullness, early satiation, or epigastric pain, without any evidence of structural disease to explain them.[4] The Rome III and IV criteria sub-classify FD into Postprandial Distress Syndrome (PDS), characterized by meal-induced symptoms, and Epigastric Pain Syndrome (EPS).[4] The pathophysiology of PDS is frequently associated with impaired gastric accommodation to meals and delayed gastric emptying.[3][8]

Acotiamide hydrochloride (formerly Z-338 or YM443) was developed to address these underlying motility issues.[1][4] Unlike other prokinetics that target serotonin (B10506) (5-HT) or dopamine (B1211576) D2 receptors, acotiamide's action is focused on modulating the local cholinergic pathways that govern gastric function, offering a targeted therapeutic approach.[4][9]

Core Mechanism of Action: Enhancing Cholinergic Neurotransmission

The primary mechanism of acotiamide is the enhancement of acetylcholine (ACh) availability at the neuromuscular junction within the enteric nervous system.[1][4] This is achieved through a novel, dual-action pathway.

-

Acetylcholinesterase (AChE) Inhibition : Acotiamide is a selective and reversible inhibitor of AChE, the enzyme responsible for degrading ACh in the synapse.[10][11] By inhibiting AChE, acotiamide prolongs the action of endogenously released ACh, leading to enhanced stimulation of postsynaptic muscarinic receptors on smooth muscle cells.[4][10]

-

Muscarinic Autoreceptor Antagonism : Acotiamide also functions as an antagonist at presynaptic M1 and M2 muscarinic autoreceptors located on cholinergic nerve terminals.[5][6][7] These autoreceptors normally serve as a negative feedback loop, inhibiting further ACh release when activated.[7] By blocking these receptors, acotiamide disinhibits the neuron, promoting sustained ACh release into the synapse.[5][7]

This synergistic action ensures a localized and potentiation of cholinergic activity, which directly translates to improved gastric motor function.

Pharmacodynamic Effects on Gastrointestinal Function

Acotiamide's enhancement of cholinergic signaling translates into measurable improvements in key physiological functions implicated in FD.

Enhancement of Gastric Motility and Emptying

In animal models and human studies, acotiamide has been shown to enhance gastric contractility and accelerate delayed gastric emptying.[10][12] In vitro studies using guinea pig stomach strips demonstrated that acotiamide significantly enhances contractions induced by electrical field stimulation and acetylcholine.[10] This prokinetic effect is particularly evident in conditions of impaired motility, such as stress-induced delayed gastric emptying, a common experimental model for FD.[3][12] However, its effect on gastric emptying in healthy subjects without delayed emptying appears to be minimal, suggesting a restorative rather than a globally acceleratory action.[6][13]

Improvement of Gastric Accommodation

Gastric accommodation is the reflex relaxation of the proximal stomach (fundus) to accept a meal, a process crucial for preventing early satiety and fullness. This reflex is often impaired in PDS patients.[3] Acotiamide has been shown to significantly improve meal-induced gastric accommodation.[1][5][12] A study in FD patients found a significant increase in the percentage change of gastric accommodation in the acotiamide group compared to placebo (21.7% vs 4.4%).[1][5] This fundus-relaxing property is a key contributor to its efficacy in alleviating meal-related symptoms.

Key Experimental Evidence and Protocols

The pharmacodynamic profile of acotiamide has been characterized through a range of in vitro, in vivo, and clinical studies.

In Vitro Studies: Muscle Contraction Assay

This assay directly measures the effect of acotiamide on gastric smooth muscle contractility.

-

Objective : To assess if acotiamide enhances acetylcholine-induced muscle contraction via AChE inhibition.

-

Methodology :

-

Tissue Preparation : Circular muscle strips are prepared from the gastric body and antrum of a guinea pig.[10]

-

Mounting : The strips are mounted in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

-

Stimulation : Contractions are induced by either electrical field stimulation (EFS) or the direct application of acetylcholine (ACh) or carbachol (B1668302) (a stable ACh analog not degraded by AChE).[10]

-

Drug Application : Acotiamide is added to the bath at various concentrations (e.g., 0.3 and 1 μM) prior to stimulation.[10]

-

Measurement : The isometric contractile force is recorded using a force-displacement transducer.

-

-

Key Finding : Acotiamide significantly enhanced contractions induced by EFS and ACh, but not by carbachol, confirming its mechanism is dependent on inhibiting the degradation of endogenous or exogenous ACh.[10]

References

- 1. ovid.com [ovid.com]

- 2. amberlife.net [amberlife.net]

- 3. A placebo-controlled trial of acotiamide for meal-related symptoms of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ijbcp.com [ijbcp.com]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. A dose-ranging, placebo-controlled, pilot trial of Acotiamide in patients with functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijbcp.com [ijbcp.com]

- 10. Acotiamide Hydrochloride, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Acotiamide improves stress-induced impaired gastric accommodation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of acotiamide on gastric emptying in healthy adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Acotiamide Hydrochloride Dose-Response Studies in Rat Models of Gastroparesis

Introduction

Acotiamide (B1238670) hydrochloride is a novel prokinetic agent investigated for its therapeutic potential in motility disorders of the upper gastrointestinal tract.[1][2][3] Primarily approved for functional dyspepsia, its mechanism of action suggests potential utility in gastroparesis, a condition characterized by delayed gastric emptying.[4][5] Acotiamide enhances acetylcholine (B1216132) release from enteric neurons by antagonizing muscarinic M1 and M2 autoreceptors and inhibiting acetylcholinesterase (AChE), thereby stimulating gastric motility and accommodation.[1][6][7] These application notes provide detailed protocols for inducing gastroparesis in rat models and evaluating the dose-response effects of acotiamide hydrochloride.

Mechanism of Action: Signaling Pathway

Acotiamide's prokinetic effects are mediated through the enhancement of cholinergic neurotransmission in the stomach. By blocking presynaptic M1 and M2 muscarinic autoreceptors on cholinergic neurons, it inhibits the negative feedback loop that normally limits acetylcholine (ACh) release. Additionally, by inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft, acotiamide increases the local concentration and duration of action of ACh. This dual mechanism leads to enhanced gastric contractility and improved gastric emptying.[1][6][7]

Acotiamide's dual mechanism of action.

Experimental Protocols

Induction of Gastroparesis in Rat Models

Several models can be employed to induce a gastroparesis-like state in rats, characterized by delayed gastric emptying.

a) Clonidine-Induced Gastroparesis

Clonidine (B47849), an α2-adrenoceptor agonist, is known to inhibit gastric motility and delay gastric emptying.

-

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250g)

-

Clonidine hydrochloride

-

Sterile saline solution

-

-

Procedure:

-

Fast rats for 18-24 hours with free access to water.

-

Prepare a solution of clonidine hydrochloride in sterile saline.

-

Administer clonidine subcutaneously (s.c.) or intraperitoneally (i.p.) at an appropriate dose to induce delayed gastric emptying.

-

Acotiamide or vehicle is typically administered 30 minutes prior to the evaluation of gastric emptying.

-

b) Restraint Stress-Induced Gastroparesis

This model mimics stress-induced dyspeptic symptoms, including delayed gastric emptying.[5][6][8]

-

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250g)

-

Restraint stress cages or tubes

-

-

Procedure:

-

Acclimatize rats to housing conditions for at least one week.[8]

-

Fast rats for 18-24 hours with free access to water.[8]

-

Place rats in restraint cages for a period of 1-3 hours.[8]

-

Following the stress period, administer acotiamide or vehicle control.[8]

-

Proceed with gastric emptying measurement after a predetermined time (e.g., 30 minutes).[8]

-

Measurement of Gastric Emptying

-

Materials:

-

Test meal (e.g., semi-solid meal containing a non-absorbable marker like phenol (B47542) red or a radioactive tracer).[8]

-

Acotiamide hydrochloride solution

-

Vehicle control solution

-

Surgical instruments

-

Spectrophotometer or gamma counter

-

-

Procedure:

-

Following the gastroparesis induction and drug/vehicle administration, administer a standardized volume of the test meal via oral gavage.[8]

-

After a specific time point (e.g., 30-60 minutes), euthanize the rats.[8]

-

Surgically expose the stomach and clamp the pylorus and cardia to prevent leakage.[8]

-

Excise the stomach and homogenize its contents.[8]

-

Measure the amount of marker remaining in the stomach.[8]

-

Gastric emptying is calculated as a percentage of the marker that has emptied from the stomach compared to a control group euthanized immediately after meal administration.

-

Measurement of Gastric Motility

Gastric antral motility can be assessed by implanting electrodes to measure myoelectric activity.

-

Materials:

-

Male Wistar rats (250-350g)

-

Bipolar stainless steel electrodes

-

Anesthetic (e.g., ketamine hydrochloride)

-

Electromyography recording equipment

-

-

Procedure:

-

Anesthetize the rats.[9]

-

Implant bipolar stainless steel electrodes onto the serosal surface of the gastric antrum, approximately 0.5 cm from the pylorus.[9]

-

Exteriorize the free ends of the electrodes subcutaneously to the back of the neck.[9]

-

Allow a recovery period of 5-10 days before starting the recordings.[9]

-

Record myoelectric activity before and after the administration of acotiamide or vehicle control.

-

Analyze the recordings for changes in the frequency and amplitude of spike bursts.[9]

-

Drug Administration

-

Acotiamide Preparation: Acotiamide hydrochloride can be dissolved in a 5% glucose solution for subcutaneous injection or suspended in 0.5% carboxymethyl cellulose (B213188) for oral gavage.[8]

-

Subcutaneous (s.c.) Injection: Administer the prepared acotiamide solution under the loose skin of the rat's back.

-

Oral Gavage:

Dose-Response Data

The following tables summarize the dose-dependent effects of acotiamide hydrochloride in various rat models.

Table 1: Effect of Acotiamide on Gastric Motility in Rat Models

| Rat Model | Acotiamide Dose (s.c.) | Observed Effect | Reference |

| Normal | 30 and 100 mg/kg | Markedly enhanced gastric antral motility | [11] |

| Clonidine-induced hypomotility | 100 mg/kg | Improved gastric antral hypomotility | [11] |

| Vagal nerve stimulation | 10 mg/kg | Enhanced gastric body contractions | [11] |

Table 2: Effect of Acotiamide on Gastric Emptying in Rat Models

| Rat Model | Acotiamide Dose (s.c.) | Observed Effect | Reference |

| Clonidine-induced delayed gastric emptying | 100 mg/kg | Improved delayed gastric emptying | [11] |

| Restraint stress-induced delayed gastric emptying | Not specified | Significantly improved delayed gastric emptying | [5] |

Table 3: In Vitro and In Vivo Pharmacological Data for Acotiamide in Rats

| Parameter | Value | Tissue/Model | Reference |

| IC50 for Acetylcholinesterase (AChE) | 2.3 µmol/l | Rat Stomach | [11] |

| Stomach Tissue Concentration (30 min post 10 mg/kg s.c.) | Sufficient to inhibit AChE | Rat Stomach | [11] |

| Unbound Stomach to Plasma Concentration Ratio (steady state) | 2.8 | Rat | [8] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for a dose-response study and the logical relationship between the induced pathology and the therapeutic intervention.

Workflow for a dose-response study.

References

- 1. ovid.com [ovid.com]

- 2. ijbcp.com [ijbcp.com]

- 3. ijbcp.com [ijbcp.com]

- 4. droracle.ai [droracle.ai]

- 5. dovepress.com [dovepress.com]

- 6. Profile of acotiamide in the treatment of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of acotiamide on esophageal motor function and gastroesophageal reflux in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Effects of metoclopramide on gastrointestinal myoelectric activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acotiamide hydrochloride (Z-338) enhances gastric motility and emptying by inhibiting acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Acotiamide Hydrochloride in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Acotiamide Hydrochloride in bulk drug and pharmaceutical dosage forms. The developed isocratic method is simple, accurate, and stability-indicating, proving its suitability for routine quality control and stability analysis. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction